molecular formula C6H3F3O B1297822 2,4,6-Trifluorophenol CAS No. 2268-17-9

2,4,6-Trifluorophenol

Cat. No. B1297822
CAS RN: 2268-17-9
M. Wt: 148.08 g/mol
InChI Key: QQFWMPUXPLBWTG-UHFFFAOYSA-N
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Description

2,4,6-Trifluorophenol is a fluorinated phenol derivative characterized by the presence of three fluorine atoms in the ortho and para positions relative to the hydroxyl group on the benzene ring. While the provided papers do not directly discuss this compound, they offer insights into the behavior of similar fluorinated phenolic compounds and the influence of fluorine substituents on molecular structure and reactivity.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of this compound can be inferred from the study of similar molecules, such as 2-fluorophenol and 2,6-difluorophenol, whose structures were determined by gas-phase electron diffraction . The presence of fluorine atoms is likely to influence the molecular geometry of this compound, potentially leading to the formation of weak intramolecular hydrogen bonds between the hydroxyl group and the fluorine substituents. These interactions could affect the overall stability and reactivity of the molecule.

Chemical Reactions Analysis

Although the specific chemical reactions of this compound are not discussed in the provided papers, the presence of fluorine atoms can significantly alter the reactivity of the phenolic ring. Fluorine is highly electronegative, which can increase the acidity of the hydroxyl group and affect the molecule's participation in various organic reactions. For instance, the electron-withdrawing effect of the fluorine atoms could enhance the electrophilic character of the phenol, making it more reactive towards nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the fluorine substituents. The high electronegativity of fluorine could lead to a lower pKa compared to unsubstituted phenol, making this compound a stronger acid. The molecular geometry, as suggested by the study of related fluorophenols , could also impact the boiling point, melting point, and solubility of the compound. The specific physical and chemical properties would need to be determined experimentally for a comprehensive understanding.

Scientific Research Applications

Synthesis of Triarylpyridines

2,4,6-Trifluorophenol is utilized in the synthesis of 2,4,6-triarylpyridines, which are significant due to their wide range of biological and pharmaceutical properties. These compounds exhibit various functions such as anti-convulsant, anesthetic, anti-malarial, and vasodilator properties. They are also used in photodynamic cell-specific cancer therapy due to their structural relation to triarylthio-, triarylseleno-, and triaryltelluoropyrylium salt photosensitizers (Maleki, 2015).

Photocatalytic Removal of Pollutants

Research has explored the use of ZnO for the aqueous phase photocatalytic oxidation of 2,4,6-trichlorophenol, an important water pollutant. This method has shown promise for the effective abatement of this pollutant, contributing to environmental purification efforts (Gaya et al., 2010).

Electrochemical Detection of Toxicants

This compound is also significant in developing sensors for detecting hazardous toxicants like 2,4,6-Trichlorophenol. These sensors are based on materials like CuO nanostructures, offering high sensitivity and selectivity, crucial for environmental and health monitoring (Buledi et al., 2021).

Lewis Acid in Organic Chemistry

Tris(pentafluorophenyl)borane, related to this compound, serves as a strong Lewis acid in organic and organometallic chemistry. It is utilized in various reactions like catalytic hydrometallation, alkylations, and aldol-type reactions, indicating its versatile application in chemical synthesis (Erker, 2005).

Predicting Environmental Impact

Studies involving 2,4,6-trichlorophenol, a derivative of this compound, have been crucial in predicting no-effect concentrations (PNEC) for aquatic environments. This information is vital for assessing the environmental impact and regulatory standards of certain chemicals (Jin et al., 2012).

Safety and Hazards

2,4,6-Trifluorophenol causes burns of eyes, skin and mucous membranes . It is a combustible material and containers may explode when heated . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The target organs are the respiratory system .

properties

IUPAC Name

2,4,6-trifluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFWMPUXPLBWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334211
Record name 2,4,6-Trifluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2268-17-9
Record name 2,4,6-Trifluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2268-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trifluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trifluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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